molecular formula C10H13NO4S B7891770 Methyl 3-(4-sulfamoylphenyl)propanoate

Methyl 3-(4-sulfamoylphenyl)propanoate

Cat. No.: B7891770
M. Wt: 243.28 g/mol
InChI Key: KFCLBFJYUTWUBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-(4-sulfamoylphenyl)propanoate (CAS 928139-28-0) is a high-purity chemical building block of significant interest in medicinal chemistry and organic synthesis. This compound features a sulfamoylphenyl group linked to a propanoate ester moiety, offering versatility as a synthetic intermediate for drug discovery and development . The primary sulfonamide group is a key structural feature recognized for its ability to bind to zinc ions in the active site of carbonic anhydrase (CA) enzymes, making derivatives of this compound class valuable in the design of CA inhibitors . Recent, innovative research has explored benzenesulfonamide derivatives bearing specific ester functionalities as precursors for novel targeted covalent inhibitors . These prodrug compounds are designed to undergo a transformation within the enzyme's active site, forming a reactive species that can irreversibly inhibit cancer-associated enzymes like Carbonic Anhydrase IX (CAIX), a protein highly overexpressed in hypoxic solid tumors . With a molecular formula of C₁₀H₁₃NO₄S and a molecular weight of 243.28 g/mol, this compound serves as a crucial scaffold for constructing more complex, biologically active molecules . The ester group allows for further derivatization, including hydrolysis to the corresponding acid or amide formation, facilitating structure-activity relationship studies. This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications. Researchers should handle this material with care, referring to the Safety Data Sheet for proper handling and hazard information .

Properties

IUPAC Name

methyl 3-(4-sulfamoylphenyl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4S/c1-15-10(12)7-4-8-2-5-9(6-3-8)16(11,13)14/h2-3,5-6H,4,7H2,1H3,(H2,11,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFCLBFJYUTWUBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC1=CC=C(C=C1)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Q & A

Q. Notes

  • Avoid abbreviations; use full chemical names.
  • References prioritize peer-reviewed databases (PubChem, NIST) and crystallographic data .
  • Commercial sources (e.g., Combi-Blocks, GLPBIO) are cited only for safety/physical data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 3-(4-sulfamoylphenyl)propanoate
Reactant of Route 2
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